molecular formula C16H19N7O B4483991 4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine

4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine

Cat. No.: B4483991
M. Wt: 325.37 g/mol
InChI Key: RKEFBOYCSSTTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine is a complex heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine is unique due to its specific triazolo-pyrimidine core combined with a morpholine moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

4-[4-(2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-3-14-20-16-18-10-12(11(2)23(16)21-14)13-4-5-17-15(19-13)22-6-8-24-9-7-22/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEFBOYCSSTTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C=NC2=N1)C3=NC(=NC=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine
Reactant of Route 2
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4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine
Reactant of Route 3
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4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine
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4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine
Reactant of Route 5
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4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine

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